molecular formula C13H18F7NO3S B15163416 N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine CAS No. 194031-59-9

N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine

Cat. No.: B15163416
CAS No.: 194031-59-9
M. Wt: 401.34 g/mol
InChI Key: XNPOZDMDSSHFNS-VIFPVBQESA-N
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Description

N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine: is a synthetic compound characterized by the presence of a heptafluorinated hexyl group attached to a valine derivative. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine typically involves multiple steps, starting with the preparation of the heptafluorinated hexyl precursor. This precursor is then reacted with a sulfanyl ethyl group, followed by the incorporation of the L-valine moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the heptafluorinated hexyl chain can be reduced to an alcohol.

    Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings and fluorinated polymers.

Mechanism of Action

The mechanism of action of N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine involves its interaction with specific molecular targets and pathways. The fluorinated chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with target molecules, potentially modulating their activity. The valine moiety may facilitate interactions with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
  • Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-

Uniqueness

N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine is unique due to its combination of a fluorinated chain, a sulfanyl group, and an amino acid derivative. This combination imparts distinct properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

194031-59-9

Molecular Formula

C13H18F7NO3S

Molecular Weight

401.34 g/mol

IUPAC Name

(2S)-2-[2-(4,4,5,5,6,6,6-heptafluoro-3-oxohexyl)sulfanylethylamino]-3-methylbutanoic acid

InChI

InChI=1S/C13H18F7NO3S/c1-7(2)9(10(23)24)21-4-6-25-5-3-8(22)11(14,15)12(16,17)13(18,19)20/h7,9,21H,3-6H2,1-2H3,(H,23,24)/t9-/m0/s1

InChI Key

XNPOZDMDSSHFNS-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCSCCC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

CC(C)C(C(=O)O)NCCSCCC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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